4-Phenylcyclohexanol

Descripción general

Descripción

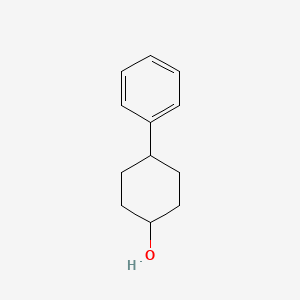

4-Phenylcyclohexanol is a chemical compound with the molecular formula C12H16O . It is used in the synthesis of CCR2 antagonists for the treatment of rheumatoid arthritis, atherosclerosis, and other disease states . It is also used in the preparation of coumarins via dehydrogenation and Heck coupling reactions .

Molecular Structure Analysis

The molecular structure of 4-Phenylcyclohexanol consists of a cyclohexanol ring with a phenyl group attached at the 4th position . The 3D structure of the molecule can be viewed using specific software .

Chemical Reactions Analysis

4-Phenylcyclohexanol is a byproduct of the manufacturing of styrene butadiene latex used in some carpet backings and cushioning materials . It can be detected in the air at about 6.5 μg/m3 or 1 ppb .

Physical And Chemical Properties Analysis

4-Phenylcyclohexanol has a molecular weight of 176.25 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 295.8±29.0 °C at 760 mmHg, and a flash point of 113.3±16.5 °C . It has a molar refractivity of 53.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 167.6±3.0 cm3 .

Aplicaciones Científicas De Investigación

Synthesis and Analytical Methodologies

4-Phenylcyclohexanol serves as a precursor or intermediate in the synthesis of various compounds, demonstrating its versatility in organic synthesis. For example, it is utilized in the formation of 4-silacyclohexanones and (4-silacyclohexan-1-yl)amines, which are valuable as Si- and C-functional building blocks for further chemical synthesis. These compounds offer a pathway for the development of new materials and chemicals with potential applications in various industries (Fischer, Burschka, & Tacke, 2014). The structure and properties of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt have been explored, highlighting the significance of 4-phenylcyclohexanol derivatives in understanding molecular interactions and crystal structures (Sevenard et al., 2007).

Asymmetric Synthesis and Catalysis

4-Phenylcyclohexanol and its derivatives play a crucial role in asymmetric synthesis, serving as substrates for reactions that create chiral molecules. The asymmetric Baeyer-Villiger oxidation of 4-phenylcyclohexanone, catalyzed by chiral scandium(III)-N,N'-dioxide complexes, exemplifies the compound's application in enantioselective processes. This reaction is pivotal for the production of optically active ketones, essential in the pharmaceutical and fine chemicals industries (Yang, Su, Feng, & Hu, 2015).

Liquid Crystal Technology

Research on 4-phenylcyclohexanol derivatives extends to the field of liquid crystal technology. The synthesis and characterization of new highly organosoluble poly(etherimide)s derived from dianhydride based on 1,1-bis(4-[4-(3,4-dicarboxyphenoxy)phenyl]-4-phenylcyclohexane) illustrate the compound's contribution to advanced polymer materials. These materials exhibit excellent solubility and thermal properties, making them suitable for use in high-performance polymers and liquid crystal displays (Liaw et al., 2002).

Photochemistry and Photophysics

The photochemistry of 4-cyanobenzoic acid esters of trans- and cis-2-phenylcyclohexanol reveals the potential of 4-phenylcyclohexanol derivatives in studying photophysical processes. These investigations provide insights into the mechanisms of photoreactions and the properties of excited states, crucial for understanding molecular behavior under light irradiation and for the development of photoresponsive materials (Pincock, Rifai, & Stefanova, 2001).

Enzymatic Asymmetric Reduction

The compound's application in biocatalysis is illustrated by the enzymatic synthesis of a doubly chiral key compound starting from 4-phenylcyclohexanone. This process involves a two-step enzymatic reduction, introducing chirality at specific positions, highlighting the importance of 4-phenylcyclohexanol derivatives in the production of chiral molecules via environmentally friendly processes (Wada et al., 2003).

Safety and Hazards

4-Phenylcyclohexanol should be handled with care to avoid contact with skin and eyes . It should not be ingested, and if swallowed, immediate medical assistance should be sought . It has a very low odor threshold and can be detected in the air at about 6.5 μg/m3 or 1 ppb . Exposure to 4-Phenylcyclohexanol in the indoor air can lead to acute irritation with headache, as well as eye, nose, and throat discomfort .

Mecanismo De Acción

Target of Action

- 4-Phenylcyclohexanol (chemical formula:

C12H16O\text{C}_{12}\text{H}_{16}\text{O}C12H16O

) primarily interacts with specific molecular targets within the body. Unfortunately, specific information about its primary targets is not readily available in the literature . However, we can explore its structural similarity to related compounds. For instance, 4-Phenylcyclohexanol shares a similar core structure with 4-Phenylcyclohexanone (chemical formula:C12H14O\text{C}_{12}\text{H}_{14}\text{O}C12H14O

), which is known to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) involved in inflammation and pain pathways . It’s possible that 4-Phenylcyclohexanol may have similar targets.Propiedades

IUPAC Name |

4-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVUSIMLVPJXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969470, DTXSID201311111 | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylcyclohexanol | |

CAS RN |

5437-46-7, 5769-13-1, 7335-12-8 | |

| Record name | 4-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

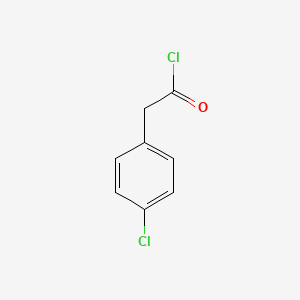

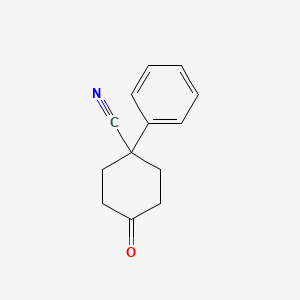

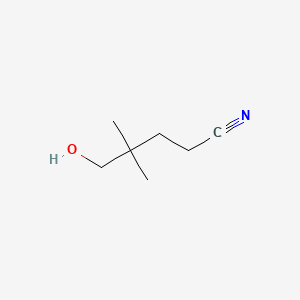

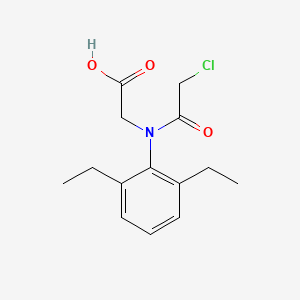

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different isomers of 4-Phenylcyclohexanol and how are they formed during synthesis?

A1: 4-Phenylcyclohexanol exists as two main isomers: cis-4-Phenylcyclohexanol and trans-4-Phenylcyclohexanol. The synthesis of 4-Phenylcyclohexanol often yields a mixture of these isomers. For instance, catalytic hydrogenation of 4-phenylphenol using Raney-Ni can produce both cis and trans isomers, with the trans isomer exhibiting higher selectivity []. The specific reaction conditions, catalyst, and substrate structure can influence the ratio of isomers formed.

Q2: How do the stereochemical features of 4-Phenylcyclohexanol influence its fragmentation pattern in mass spectrometry?

A3: The stereochemistry of 4-Phenylcyclohexanol significantly impacts its fragmentation during electron ionization mass spectrometry. Trans-3- and trans-4-Phenylcyclohexanol, along with their methyl ethers and acetate derivatives, exhibit stereospecific elimination pathways. These involve the benzylic hydrogen atom, suggesting a syn-1,3- or syn-1,4-elimination mechanism through a cyclic transition state []. In contrast, the cis isomers primarily undergo ring opening before elimination, resulting in a mixture of product ions [].

Q3: Are there any known biological activities associated with 4-Phenylcyclohexanol derivatives?

A4: Yes, some derivatives of 4-Phenylcyclohexanol have shown biological activity. Specifically, 1-acetyl-4-phenylcyclohexanol, with an equatorial hydroxyl group, exhibits progestin-like activity. This compound demonstrates effects similar to progesterone, including increasing carbonic anhydrase activity and stimulating the proliferation of the rabbit uterus mucosa [].

Q4: Is 4-Phenylcyclohexanol metabolized in biological systems?

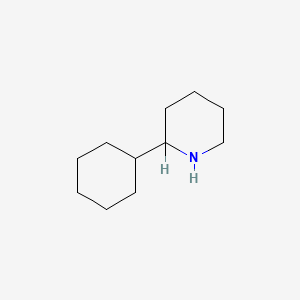

A5: While not directly addressing 4-Phenylcyclohexanol, studies on the related compound phencyclidine (PCP) provide insights into potential metabolic pathways. PCP, which contains a 4-phenylcyclohexyl moiety, undergoes hydroxylation in various species, forming metabolites like 4-phenyl-4-piperidinocyclohexanol and 1-(1-phenylcyclohexyl)-4-hydroxypiperidine. These metabolites have been identified in liver preparations from cats, monkeys, rabbits, and rats []. This suggests that 4-Phenylcyclohexanol might undergo similar metabolic transformations, potentially involving hydroxylation at different positions on the cyclohexane ring.

Q5: Are there analytical methods available to specifically quantify 4-Phenylcyclohexanol and its metabolites?

A6: Gas-liquid chromatography (GLC) provides a method for quantifying 4-Phenylcyclohexanol and related compounds. In the context of phencyclidine (PCP) metabolism studies, GLC methods have been developed to simultaneously measure PCP and its hydroxylated metabolites []. This approach likely involves extracting the compounds from biological samples, separating them based on their different affinities for the stationary phase in the GLC column, and detecting them using a sensitive detector, such as a flame ionization detector (FID).

Q6: Can 4-Phenylcyclohexanol participate in any notable chemical reactions?

A7: 4-Phenylcyclohexanol can act as both a substrate and a product in Meerwein-Ponndorf-Verley (MPV) reactions. While conventional MPV reductions using aluminum alkoxides like aluminum isopropoxide (Al(i-PrO)3) might not efficiently reduce 4-phenylcyclohexanone, employing a bidentate aluminum catalyst, such as (2,7-dimethyl-1,8-biphenylenedioxy)bis(dialkoxyaluminum), can significantly accelerate the reaction. This catalytic system enables the efficient reduction of 4-phenylcyclohexanone to 4-phenylcyclohexanol at room temperature [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Dimethylamino)phenyl]prop-2-enal](/img/structure/B1347037.png)